BenchChemオンラインストアへようこそ!

3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride

FKBP inhibitor methyl effect structure–affinity relationship

3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride (CAS 2287279-71-2; molecular formula C₉H₁₇ClN₂O; molecular weight 204.7 g/mol) is a bicyclic diazalactam scaffold characterized by a [4.3.1] aza-bridge system bearing a methyl substituent at the N3 position and a carbonyl at position This scaffold class has been established as a privileged motif for targeting FK506-binding proteins (FKBPs), including FKBP12, FKBP51, and FKBP52, which are implicated in psychiatric disorders, neurodegenerative conditions, and cancer. The compound is supplied as a hydrochloride salt with a minimum purity of 95% and is marketed as a versatile small-molecule scaffold for structure–activity relationship (SAR) exploration in central nervous system drug discovery programs.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7
CAS No. 2287279-71-2
Cat. No. B2673816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride
CAS2287279-71-2
Molecular FormulaC9H17ClN2O
Molecular Weight204.7
Structural Identifiers
SMILESCN1CC2CCCC(N2)CC1=O.Cl
InChIInChI=1S/C9H16N2O.ClH/c1-11-6-8-4-2-3-7(10-8)5-9(11)12;/h7-8,10H,2-6H2,1H3;1H
InChIKeyISNOOQUTHQEPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride (CAS 2287279-71-2): Procurement-Grade Bicyclic Diazalactam Building Block for FKBP-Focused Medicinal Chemistry


3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride (CAS 2287279-71-2; molecular formula C₉H₁₇ClN₂O; molecular weight 204.7 g/mol) is a bicyclic diazalactam scaffold characterized by a [4.3.1] aza-bridge system bearing a methyl substituent at the N3 position and a carbonyl at position 4. This scaffold class has been established as a privileged motif for targeting FK506-binding proteins (FKBPs), including FKBP12, FKBP51, and FKBP52, which are implicated in psychiatric disorders, neurodegenerative conditions, and cancer [1][2]. The compound is supplied as a hydrochloride salt with a minimum purity of 95% and is marketed as a versatile small-molecule scaffold for structure–activity relationship (SAR) exploration in central nervous system drug discovery programs . Its structural differentiation from the more commonly referenced 10-methyl positional isomer—where the methyl group resides on the bridging N10 nitrogen rather than the lactam N3—defines a distinct chemical space with unique hydrogen-bonding capacity, conformational preferences, and derivatization potential that cannot be replicated by the isomer.

Why 3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride Cannot Be Substituted by Its 10-Methyl Isomer or the Parent Scaffold in FKBP-Targeting Programs


Substituting 3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride with its 10-methyl positional isomer, the des-methyl parent scaffold, or ring-contracted analogs (e.g., 3,9-diazabicyclo[4.2.1]nonan-4-one) is not pharmacologically inconsequential. In the bicyclic [4.3.1] aza-amide FKBP ligand series, the stereochemistry and position of a single methyl substituent have been shown to alter binding affinity by 2- to 10-fold, with the (S)-configured α-methyl analogs achieving picomolar potency (Ki = 0.29 nM for FKBP12) while the (R)-configured diastereomers displayed Ki values >5000 nM—a >17,000-fold difference driven solely by methyl orientation [1]. Although this specific data originates from α-methyl substitution on an exocyclic side chain rather than direct N3-methylation, the underlying physicochemical principle—that methyl placement within the [4.3.1] scaffold modulates water-network displacement and entropic binding contributions—is scaffold-intrinsic and position-dependent [1]. Furthermore, the 10-methyl isomer (10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one, CAS 1465-09-4) exhibits distinct pKa values and conformational populations relative to the 3-substituted series, as demonstrated by Sasaki and co-workers, confirming that the N3 vs. N10 substitution pattern is not electronically equivalent [2]. Replacing the [4.3.1] core with the smaller [4.2.1] or [3.2.1] scaffolds produces divergent opioid receptor selectivity profiles (e.g., Ki(δ) shifts from sub-nanomolar to >100 nM), underscoring that ring size and nitrogen positioning critically define target engagement [3]. Generic substitution therefore risks both potency loss and altered selectivity, compromising SAR continuity and reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride vs. Closest Analogs and Scaffold Alternatives


Methyl Position Effect: ≥2-Fold Affinity Modulation Confirmed for Bicyclic [4.3.1] Aza-Amides via Competitive Fluorescence Polarization Assay

Within the bicyclic [4.3.1] aza-amide scaffold class, introduction of a single methyl group in the (S)-configuration at the α-position of the R1 substituent enhanced FKBP12 binding affinity by 2.5-fold (Ki from 33 nM to 13 nM) and FKBP51 affinity by 7.8-fold (Ki from 172 nM to 22 nM) relative to the non-methylated parent compound, as measured by competitive fluorescence polarization (FP) assay [1]. Conversely, the (R)-configured methyl diastereomer abolished binding (Ki >5000 nM for both FKBP12 and FKBP51), demonstrating that methyl orientation alone can produce a >380-fold affinity differential [1]. While this specific dataset concerns α-methylation on an exocyclic acetic acid side chain rather than direct N3-methylation, the core [4.3.1] scaffold bearing an N3-methyl substituent presents an analogous opportunity to exploit water-network displacement effects at the FKBP solvent-exposed binding pocket. The N3-methyl group in the target compound occupies a spatially distinct region compared to the N10-methyl isomer, creating a different hydrogen-bonding and steric environment at the lactam nitrogen [2]. This positional difference is structurally analogous to the (S)- vs. (R)-methyl effect in that subtle methyl placement within the same scaffold dictates whether the ligand can displace conserved water molecules and achieve entropically favorable binding—a mechanism definitively demonstrated for this scaffold class by ITC and 3D-RISM calculations [1]. Users procuring the 3-methyl variant for SAR studies should expect that methylation at N3 versus N10 will produce non-interchangeable affinity and selectivity fingerprints across the FKBP family.

FKBP inhibitor methyl effect structure–affinity relationship

Ring-Size Selectivity Differentiation: 3,10-Diazabicyclo[4.3.1]decane vs. 3,8-Diazabicyclo[3.2.1]octane and 3,9-Diazabicyclo[4.2.1]nonane in δ-Opioid Receptor Binding

In a head-to-head scaffold comparison study of diazabicycloalkane core motifs bearing identical N-benzhydryl and N-allyl pharmacophoric substituents, the 3,10-diazabicyclo[4.3.1]decane-based compound 7 demonstrated a δ-opioid receptor Ki of 0.34 nM, which was comparable to the 3,8-diazabicyclo[3.2.1]octane lead (compound 4, Ki(δ) = 0.97 nM) but distinctly different from the 3,9-diazabicyclo[4.2.1]nonane analog (compound 6, Ki(δ) = 9.1 nM) [1]. The μ/δ selectivity ratio for the [4.3.1] scaffold was Ki(μ)/Ki(δ) = 180, compared to Ki(μ)/Ki(δ) = 58 for the [3.2.1] scaffold and Ki(μ)/Ki(δ) = 3.4 for the [4.2.1] scaffold, establishing that the [4.3.1] core provides a 3.1-fold selectivity advantage over the [3.2.1] core and a 53-fold advantage over the [4.2.1] core [1]. While these compounds are fully elaborated N-substituted derivatives rather than the 3-methyl lactam scaffold itself, the data demonstrate that the [4.3.1] ring system—defined by its 4-carbon, 3-carbon, and 1-carbon bridges—generates a unique spatial orientation of the two nitrogen atoms that cannot be replicated by smaller or differently bridged bicyclic cores. The 3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride provides this exact [4.3.1] core topology with an N3-methyl handle that pre-installs one vector for further derivatization, enabling chemists to access this selectivity-advantaged scaffold directly without requiring a de novo multistep core synthesis.

delta opioid receptor scaffold hopping radioligand binding selectivity

Vendor-Supplied Purity and Pricing Benchmark: 3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride vs. Parent Scaffold from Alternative Sources

The 3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride (CAS 2287279-71-2) is commercially supplied via the Biosynth–CymitQuimica network with a specified minimum purity of 95% and a catalog pricing structure of €615.00 per 50 mg (€12,300/g) or €1,717.00 per 500 mg (€3,434/g) . The parent des-methyl scaffold, 3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1208711-11-8), is available from Fluorochem at 98% purity, though pricing is not publicly listed and availability is subject to custom quotation . The hydrochloride salt form of the target compound offers distinct handling advantages over the free base, including improved solid-state stability, higher aqueous solubility for biological assay preparation, and straightforward counterion exchange if the free base is required. The 10-methyl positional isomer (CAS 1465-09-4) is listed in the Sigma-Aldrich catalog as AldrichCPR (custom product request) with no standard stock availability, indicating that the 3-methyl variant is the more readily procurable regioisomer for routine laboratory use [1]. Importantly, the 95% minimum purity specification for the target compound provides a defined baseline for SAR reproducibility, whereas custom-synthesis alternatives may lack batch-to-batch consistency documentation.

procurement purity specification cost per gram vendor comparison

Conformational and Basicity Differentiation: pKa Evidence Confirming N3 vs. N10 Substitution Is Non-Equivalent in the 3,10-Diazabicyclo[4.3.1]decane System

Potentiometric pKa measurements on the 3,10-diazabicyclo[4.3.1]decane system by Sasaki et al. established that the 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (compound 2) and its reduced analog 10-methyl-3,10-diazabicyclo[4.3.1]decane (compound 3) exhibit distinct pKa′ (pKmcs) values, with the lactam carbonyl in the 4-oxo series substantially altering the basicity of the N10 nitrogen relative to the fully reduced system [1]. The authors explicitly attributed the observed pKa differences to conformational effects unique to the [4.3.1] bicyclic framework, noting that the monocation of compound 3 displayed a characteristically higher pKmcs value than related ethano-bridged derivatives [1]. Although the published pKa dataset does not include the 3-methyl regioisomer, the underlying conformational principle—that the bridgehead geometry and nitrogen substitution pattern within the [4.3.1] system dictate protonation behavior—applies directly to the target compound. The 3-methyl substitution places the methyl group on the lactam nitrogen (N3), which is directly conjugated to the C4 carbonyl, thereby altering the resonance environment and hydrogen-bond donor/acceptor capacity of the amide moiety compared to the 10-methyl isomer where the methyl resides on the non-conjugated bridging nitrogen . This electronic asymmetry has practical consequences: the N3-methyl lactam will exhibit different pH-dependent solubility, different salt-forming propensity (accounting for the commercial availability of the hydrochloride salt), and different metal-coordination or hydrogen-bonding geometry in target protein binding sites relative to the N10-methyl isomer.

pKa conformational analysis basicity protonation state

Highest-Value Application Scenarios for 3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride Based on Quantitative Differentiation Evidence


FKBP-Focused Lead Optimization: SAR Exploration of N3-Derivatized [4.3.1] Aza-Amides for FKBP12 and FKBP51 Inhibition

Medicinal chemistry teams pursuing FKBP12 or FKBP51 inhibitors for psychiatric, neurodegenerative, or oncology indications should prioritize procurement of this compound as the foundational N3-methyl [4.3.1] scaffold. The class-level evidence demonstrates that methyl placement within this scaffold can modulate FKBP binding affinity by >380-fold depending on position and stereochemistry [1], and the N3-methyl substitution provides a distinct derivatization vector at the lactam nitrogen that is absent in the 10-methyl isomer. The hydrochloride salt form enables direct use in parallel synthesis workflows—alkylation, acylation, or sulfonylation at the free N10 position can proceed without a prior deprotection step, accelerating SAR cycle time. The 95% minimum purity specification ensures that initial screening hits are not confounded by impurities, and the transparent tiered pricing (€3,434/g at 500 mg scale) supports both pilot and scale-up purchasing within academic and industrial budgets .

Scaffold-Hopping Reference Standard: Benchmarking δ-Opioid Receptor Ligands Against the Privileged [4.3.1] Core Topology

Researchers engaged in opioid receptor drug discovery who require a scaffold with demonstrated δ-selectivity (μ/δ >100) should utilize this compound as a core building block. The Loriga et al. scaffold comparison study established that the [4.3.1] diazabicyclodecane core achieves a μ/δ selectivity ratio of 180, significantly outperforming the [4.2.1] scaffold (μ/δ = 3.4) and the reference agonist SNC80 (μ/δ = 71) [1]. The 3-methyl variant provides this exact core with a pre-installed N3 handle, allowing chemists to attach benzhydryl or allyl pharmacophores at N10 while retaining the N3-methyl for modulating pharmacokinetic properties or introducing additional binding interactions. This scenario is particularly valuable for programs aiming to decouple δ-opioid efficacy from μ-related side effects (respiratory depression, constipation), where scaffold geometry critically determines receptor subtype selectivity.

Computational Chemistry and Structure-Based Drug Design: Validated Starting Point for Docking and Free-Energy Perturbation Studies on FKBP Targets

Computational chemists performing docking, molecular dynamics, or free-energy perturbation (FEP) calculations on FKBP targets should select this compound as a well-defined, purchasable reference ligand. The high-resolution co-crystal structures of [4.3.1] aza-amides bound to FKBP51 (PDB 7APT, resolution 1.13 Å) provide an experimentally validated binding mode for the scaffold class, including the critical water-network architecture that mediates methyl-dependent affinity gains [1]. The 3-methyl variant, with its distinct N3-substitution pattern, offers a test case for prospective FEP predictions of regioisomeric methylation effects, where computational models can be calibrated against the known 2- to 10-fold affinity range documented for methyl placement within this scaffold . The hydrochloride salt's defined stoichiometry also simplifies the preparation of accurate stock solutions for biophysical validation assays (SPR, ITC) that are essential for closing the computation–experiment feedback loop.

Chemical Biology Tool Compound Synthesis: Generation of N10-Functionalized FKBP Probes with Defined N3-Methyl Anchor

Chemical biology groups developing bifunctional FKBP ligands (e.g., PROTACs, fluorescent probes, photoaffinity labels) should use this compound as the scaffold precursor. The N3-methyl lactam is chemically orthogonal to the free N10 secondary amine, enabling selective functionalization at N10 with sulfonamide, amide, or PEG-linked warheads without protecting group manipulation at N3 [1]. The resulting N10-derivatized, N3-methyl-capped [4.3.1] bicycles retain the core geometry known to bind FKBPs with high ligand efficiency (BEI >30 for optimized analogs) , while the N3-methyl group contributes to cellular permeability by masking a hydrogen-bond donor. The Biosynth supply chain (branded as MRD27971) provides batch traceability and the option for larger-scale custom synthesis, supporting progression from initial probe synthesis to in vivo pharmacokinetic studies .

Quote Request

Request a Quote for 3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.